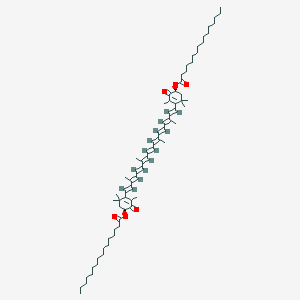

Astaxanthin dipalmitate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Astaxanthin dipalmitate is a derivative of astaxanthin, a naturally occurring carotenoid known for its vibrant red color and potent antioxidant properties. Astaxanthin is found in various marine organisms such as microalgae, krill, shrimp, and salmon. This compound is formed by esterifying astaxanthin with palmitic acid, enhancing its stability and solubility in lipophilic environments. This compound is widely used in the food, cosmetic, and pharmaceutical industries due to its health benefits and stability.

Wissenschaftliche Forschungsanwendungen

Astaxanthin dipalmitate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and oxidation reactions.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and skin conditions due to its anti-inflammatory and antioxidant effects.

Industry: Utilized in the formulation of dietary supplements, cosmetics, and functional foods to enhance stability and bioavailability.

Wirkmechanismus

The mechanism of action of rac and meso compounds can vary depending on the specific compound and the conditions of the reaction. For example, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) polymerizes rac-lactide (rac-LA) to form highly isotactic polylactide (PLA) with a Pm = 0.88, while meso-LA yields heterotactic PLA (Pm 0.8) at −75 °C .

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Astaxanthin dipalmitate can be synthesized through the esterification of astaxanthin with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. Microalgae such as Haematococcus pluvialis are cultivated under specific conditions to produce high yields of astaxanthin. The harvested biomass is then subjected to extraction processes using solvents like ethanol or supercritical carbon dioxide. The extracted astaxanthin is subsequently esterified with palmitic acid to form this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Astaxanthin dipalmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. This reaction is often catalyzed by light, heat, or reactive oxygen species.

Reduction: Reduction reactions can convert this compound back to its free astaxanthin form.

Substitution: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to release free astaxanthin and palmitic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Various oxidized derivatives of astaxanthin.

Reduction: Free astaxanthin.

Substitution: Free astaxanthin and palmitic acid.

Vergleich Mit ähnlichen Verbindungen

Astaxanthin dipalmitate is unique compared to other carotenoids due to its enhanced stability and solubility. Similar compounds include:

Beta-carotene: Another carotenoid with antioxidant properties but less stable than this compound.

Lutein: Known for its role in eye health, but it lacks the same level of stability and antioxidant potency.

Zeaxanthin: Similar to lutein, it is beneficial for eye health but does not offer the same stability as this compound.

This compound stands out due to its superior stability, making it a preferred choice in various applications where long-term stability is crucial.

Eigenschaften

IUPAC Name |

[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSBYMDXUESFD-XXRXXVCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H112O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)